molecular formula C15H24N2O7 B10758043 N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine

N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine

Cat. No.: B10758043
M. Wt: 344.36 g/mol
InChI Key: FCCIQOJEDMDETP-QHZLYTNSSA-N
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Description

N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine: is a complex organic compound that features an oxirane ring, an ethoxycarbonyl group, and amino acid residues of L-isoleucine and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine typically involves the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be synthesized through the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the oxirane intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Coupling with Amino Acids: The final step involves coupling the ethoxycarbonyl-oxirane intermediate with L-isoleucine and L-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the oxirane ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs.

    Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving oxirane rings.

    Industrial Chemistry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine involves its interaction with biological molecules:

    Molecular Targets: It can interact with enzymes that catalyze the opening of the oxirane ring.

    Pathways Involved: The compound may participate in metabolic pathways involving amino acid derivatives and peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-{[(2s,3s)-3-(Methoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Valyl-L-Alanine: Similar structure but with L-valine instead of L-isoleucine.

Uniqueness

N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H24N2O7

Molecular Weight

344.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H24N2O7/c1-5-7(3)9(12(18)16-8(4)14(20)21)17-13(19)10-11(24-10)15(22)23-6-2/h7-11H,5-6H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8-,9-,10-,11-/m0/s1

InChI Key

FCCIQOJEDMDETP-QHZLYTNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1[C@H](O1)C(=O)OCC

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C1C(O1)C(=O)OCC

Origin of Product

United States

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